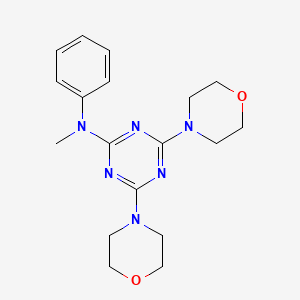
N-methyl-4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine is a chemical compound belonging to the class of 1,3,5-triazines. This compound is characterized by the presence of morpholine and phenyl groups attached to the triazine ring, which imparts unique chemical and biological properties. It is used in various scientific research applications due to its structural versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with morpholine and aniline derivatives. The reaction is carried out in the presence of a base such as sodium carbonate in a solvent mixture of dioxane and water. The reaction conditions include maintaining the temperature between 70-80°C to facilitate the substitution of chlorine atoms with morpholine and aniline groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the morpholine or phenyl groups can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: The compound can react with carboxylic acids and amines to form amides and esters.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and solvent conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while condensation reactions can produce amides and esters.
Scientific Research Applications
N-methyl-4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-methyl-4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters such as serotonin and dopamine . The presence of morpholine groups enhances its binding affinity to these enzymes, leading to effective inhibition.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline: This compound shares a similar triazine core but differs in the substitution pattern, affecting its reactivity and biological activity.
4,6-Dipiperidino-1,3,5-triazin-2-yl) amino acid derivatives: These compounds have piperidine groups instead of morpholine, leading to different chemical and biological properties.
Uniqueness
N-methyl-4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine is unique due to the presence of both morpholine and phenyl groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and participate in various chemical reactions makes it a valuable compound in scientific research.
Properties
IUPAC Name |
N-methyl-4,6-dimorpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-22(15-5-3-2-4-6-15)16-19-17(23-7-11-25-12-8-23)21-18(20-16)24-9-13-26-14-10-24/h2-6H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUMXUUIJFFRSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














